2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an amine group attached to a methylated propyl chain
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
The compound acts as an antagonist at beta-1 adrenergic receptors . This inhibition of normal epinephrine-mediated sympathetic actions such as increased heart rate has the effect of decreasing preload and blood pressure .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily by the liver
Result of Action
The primary result of the compound’s action is a decrease in heart rate and blood pressure due to its antagonistic effects on beta-1 adrenergic receptors . This can be beneficial in conditions such as hypertension and angina pectoris .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with enzymes such as monoamine oxidase, which is responsible for the degradation of neurotransmitters like dopamine and serotonin . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, leading to enhanced neurotransmission. Additionally, it may interact with various receptors in the brain, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, this compound may interact with other proteins and receptors, leading to changes in intracellular signaling cascades and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and alterations in behavior. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxicity studies have shown that high doses of this compound can cause adverse effects on the nervous system and other organs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further interact with other metabolic enzymes, affecting metabolic flux and the levels of various metabolites. These interactions can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound in various cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, ultimately affecting cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,4-dimethoxyphenyl-2-methylpropan-1-ol.
Amination: The intermediate alcohol is then converted to the corresponding amine through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reductive amination, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the propyl chain.
2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with a shorter ethyl chain.
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of both methoxy groups on the phenyl ring and the methylated propyl chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFLEMTQNARBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482825 | |
Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23023-17-8 | |
Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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